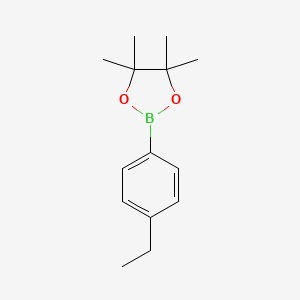

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 651030-57-8) is a boronate ester widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its synthesis typically involves catalytic borylation of 4-ethylphenyl precursors, followed by purification via preparative thin-layer chromatography (TLC) using a PE/DCM (1:1) solvent system (Rf: 0.5) . This compound is a liquid at room temperature, with a molecular weight of 228.10 g/mol and a monoisotopic mass of 228.13216 .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANCHDMVNWYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Ethylphenylboronic acid+Pinacol→2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The core 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety is shared among analogues, but substituents on the aryl group significantly influence properties:

Key Observations :

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications : The ethylphenyl derivative’s moderate steric bulk balances reactivity and stability, whereas ethynylphenyl analogues (e.g., ) may exhibit faster coupling rates due to sp-hybridized carbon conjugation.

- C–H Borylation : Methoxybenzyl derivatives () are effective in directed C–H activation, achieving 83% yield under optimized conditions.

Stability and Physical Properties

- Thermal Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability, while liquid analogues (e.g., target compound) require low-temperature storage.

- Solubility : Cyclohexylphenyl derivatives () are less polar, favoring organic solvents like hexane, whereas methoxy-substituted compounds () dissolve readily in polar aprotic solvents.

Actividad Biológica

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1075719-87-7) is an organoboron compound that has gained attention for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H21BO2

- Molecular Weight : 232.13 g/mol

- Structure : The compound features a dioxaborolane ring structure that enhances its stability and reactivity in various chemical reactions.

The biological activity of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily arises from its role as a reagent in cross-coupling reactions. The mechanism of action in the Suzuki–Miyaura coupling involves:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The organoboron compound donates its organic group to the palladium complex.

- Reductive Elimination : The formation of a carbon-carbon bond occurs as the palladium complex undergoes reductive elimination, regenerating the palladium catalyst.

1. Synthesis of Biologically Active Molecules

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in synthesizing various biologically active compounds. Its ability to facilitate carbon-carbon bond formation makes it a valuable tool in medicinal chemistry for developing potential drug candidates.

2. Cancer Research

Recent studies have explored the compound's application in cancer treatment by synthesizing inhibitors targeting specific kinases involved in tumor growth. For instance, it has been used to create dual inhibitors for c-MET kinase that are effective against both wild-type and mutant forms of the enzyme .

Table 1: Summary of Research Findings on Biological Activity

Comparison with Similar Compounds

To understand its unique properties better, a comparison with related organoboron compounds is essential.

Table 2: Comparison of Organoboron Compounds

| Compound Name | Stability | Reactivity | Applications |

|---|---|---|---|

| 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | High | Organic synthesis; cancer drug development |

| Phenylboronic acid | Moderate | Moderate | General organic synthesis |

| 4-Methylphenylboronic acid | Moderate | High | Organic synthesis; limited biological applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.